molecular formula C12H16BrNO B8485810 N-[4-(2-Bromoethyl)-2,5-dimethylphenyl]acetamide CAS No. 828252-10-4

N-[4-(2-Bromoethyl)-2,5-dimethylphenyl]acetamide

Cat. No.: B8485810
CAS No.: 828252-10-4
M. Wt: 270.17 g/mol
InChI Key: CEUXWWKQQBOPCA-UHFFFAOYSA-N
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Description

N-[4-(2-Bromoethyl)-2,5-dimethylphenyl]acetamide is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

828252-10-4

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-[4-(2-bromoethyl)-2,5-dimethylphenyl]acetamide

InChI

InChI=1S/C12H16BrNO/c1-8-7-12(14-10(3)15)9(2)6-11(8)4-5-13/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

CEUXWWKQQBOPCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)C)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylsilane 60 mL (375 mmol) was added to trifluoroacetic acid 360 mL and stirred until a homogenous mixture was obtained (15 minutes). This mixture was then added to solid N-[4-(2-bromo-acetyl)-2,5-dimethyl-phenyl]-acetamide 28.88 g (101.64 mmol) in an ice-cooled flask. The flask was capped with a Dryerite-filled tube (as a gas outlet) and the mixture was stirred on ice bath for 1 hour, then at room temperature for 1 day. The reaction mixture was evaporated and the obtained thick residue was suspended in hexane (0.3 L). Water (100 mL) was added and the mixture was stirred and occasionally shaken for about 1 hour. The formed precipitate was collected by filtration, washed repeatedly with plenty of hexane and water, compressed on the frit, dried by air suction, then on high vacuum.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Name
N-[4-(2-bromo-acetyl)-2,5-dimethyl-phenyl]-acetamide
Quantity
28.88 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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